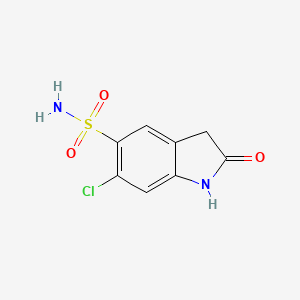
6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with the CAS Number: 1099139-86-2 . It has a molecular weight of 246.67 . The IUPAC name for this compound is 6-chloro-2-oxo-5-indolinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2O3S/c9-5-3-6-4 (2-8 (12)11-6)1-7 (5)15 (10,13)14/h1-3,11-12H, (H2,10,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at 4 degrees Celsius .Scientific Research Applications
Inhibition of Mycobacterial Carbonic Anhydrases
One of the notable applications of sulfonamide derivatives is their role as inhibitors for mycobacterial beta-carbonic anhydrases, which are crucial for the pathogenesis of Mycobacterium tuberculosis. Compounds related to 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide have shown excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, suggesting their potential as antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).
Carbonic Anhydrase Inhibition for Therapeutic Targeting
Indole-based sulfonamide compounds, including structures akin to this compound, have been synthesized and evaluated for their inhibitory action against human carbonic anhydrases. This research highlights the significance of these compounds in designing selective inhibitors for carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, edema, and certain neurological disorders (Singh et al., 2020).
Advanced Organic Synthesis Techniques
The chemical framework of this compound facilitates novel organic synthesis techniques. An example includes the metal-free chloroamidation of indoles with sulfonamides and aqueous NaClO, demonstrating a rapid protocol for preparing diverse 3-chloro-2-amidoindoles with significant yields. Such methodologies offer new pathways for synthesizing complex organic compounds with potential biological activities (Liu et al., 2017).
Anti-Tumor Activities
Sulfonamide derivatives, including those structurally related to this compound, have been identified with antitumor activities. Their mechanism involves inhibiting tubulin polymerization, a process critical for cell division, thereby offering a pathway for cancer treatment. These findings underscore the potential of sulfonamide derivatives in developing novel antimitotic agents for cancer therapy (Mohan et al., 2006).
Environmental Applications
Studies have also explored the oxidative degradation of sulfonamide antibiotics, including derivatives of this compound, by various oxidants like chlorine, ozone, and permanganate. Such research is vital for understanding the fate of sulfonamide antibiotics in water treatment processes and their environmental impact (Gao et al., 2014).
Safety and Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives, including 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, could be a promising direction for future research .
properties
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBAWUKZGBHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)
![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)


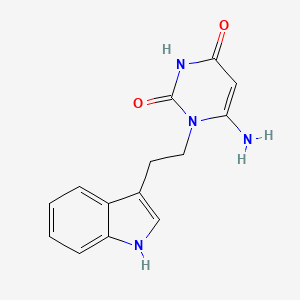
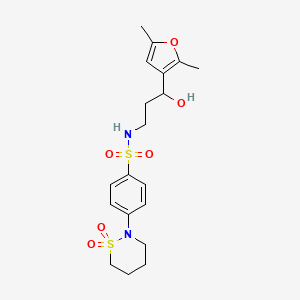
![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)
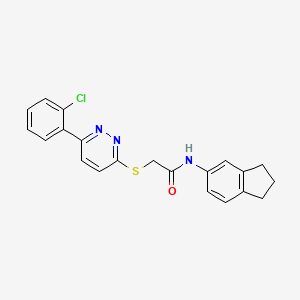
![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)
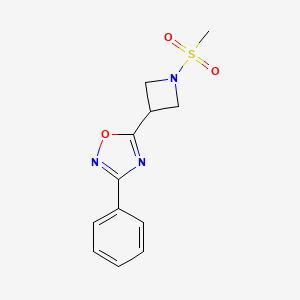
![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)